molecular formula C11H11N3O2 B1491012 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2098092-17-0

2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No. B1491012
CAS RN: 2098092-17-0
M. Wt: 217.22 g/mol
InChI Key: GHXPDUOZDIVAQL-UHFFFAOYSA-N
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Description

“2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol” is a complex organic compound that contains several interesting functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains an imidazole ring, which is a five-membered planar ring that contains three carbon atoms and two nitrogen atoms . The presence of these functional groups could potentially give this compound interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and imidazole rings would contribute to the compound’s aromaticity, which could affect its chemical reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an alcohol (-OH) group could make it more polar and increase its solubility in water .

Scientific Research Applications

Antimicrobial Activity

Synthesized compounds containing structures related to 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol have been extensively studied for their antimicrobial properties. For instance, new series of pyrazole and imidazole derivatives have demonstrated significant antimicrobial activity, which was confirmed through various synthetic and analytical methods, including IR, 1H NMR, and mass spectral analysis. This indicates the potential utility of these compounds in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Antitubercular Agents

Derivatives containing the furan nucleus have also shown promise as antitubercular agents. Research into 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl}ethanone derivatives has demonstrated their efficacy against tuberculosis, showcasing their potential for treating this disease. These compounds were characterized based on their spectral studies and screened for antibacterial, antifungal, and antitubercular activity, presenting a new avenue for antitubercular drug development (Bhoot, Khunt, & Parekh, 2011).

Synthesis of Heterocyclic Compounds

The furan moiety, as part of the compound's structure, is crucial in synthesizing various heterocyclic compounds. Such compounds are synthesized through reactions with hydrazonoyl halides and have been evaluated for their antimicrobial activity, suggesting their broad applicability in medicinal chemistry for creating compounds with potential therapeutic benefits (Abdelhamid et al., 2019).

Antioxidant Agents

Catalytic synthesis studies have also led to the development of novel chalcone derivatives incorporating the furan nucleus, with significant antioxidant properties. These derivatives were synthesized through reactions involving various precursors and evaluated for their antioxidant activity, offering insights into their potential as antioxidant agents in therapeutic applications (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antiprotozoal Activity

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, closely related to the structure of interest, have exhibited potent antiprotozoal activity. These compounds were synthesized and showed strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential use in treating diseases caused by these pathogens (Ismail et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain imidazole rings work by inhibiting certain enzymes .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, if it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-6-5-13-3-4-14-11(13)8-9(12-14)10-2-1-7-16-10/h1-4,7-8,15H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXPDUOZDIVAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

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